![molecular formula C4H9IN2OS B11998288 methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide CAS No. 924-51-6](/img/structure/B11998288.png)
methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide are not extensively documented in the available literature. it is typically synthesized through the reaction of methyl imidothiocarbamate with ethanoyl chloride in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt
Analyse Chemischer Reaktionen
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the imidothiocarbamate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can be compared with other similar compounds, such as:
- Methyl N’-[(2,3-dimethylphenyl)imidothiocarbamate hydroiodide
- Methyl N’-[(4-chlorophenyl)imidothiocarbamate hydroiodide
- Methyl N,N’-bis(4-hydroxyphenyl)imidothiocarbamate hydroiodide These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide lies in its specific ethanoyl group, which imparts distinct properties and potential applications .
Eigenschaften
CAS-Nummer |
924-51-6 |
---|---|
Molekularformel |
C4H9IN2OS |
Molekulargewicht |
260.10 g/mol |
IUPAC-Name |
methyl N'-acetylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H8N2OS.HI/c1-3(7)6-4(5)8-2;/h1-2H3,(H2,5,6,7);1H |
InChI-Schlüssel |
DUDONSFIETVXCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C(N)SC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.